An In-depth Technical Guide to 3-(3-Formylphenyl)propanoic Acid
An In-depth Technical Guide to 3-(3-Formylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 3-(3-Formylphenyl)propanoic acid, a bifunctional organic compound with significant potential in synthetic chemistry and drug discovery. By integrating established chemical principles with data from analogous structures, this document offers a robust resource for professionals engaged in molecular design, synthesis, and application.
Introduction and Molecular Architecture
3-(3-Formylphenyl)propanoic acid (CAS No. 56030-19-4) is a fascinating molecule that incorporates both a carboxylic acid and an aldehyde functional group, attached to a central phenyl ring in a meta-substitution pattern.[1] This unique arrangement of functional groups imparts a versatile reactivity profile, making it an attractive building block for the synthesis of more complex molecules, including pharmaceutical intermediates and novel chemical entities.
The IUPAC name for this compound is 3-(3-formylphenyl)propanoic acid.[1] Its molecular formula is C₁₀H₁₀O₃, and it has a molecular weight of 178.18 g/mol .[1]
Molecular Structure:
Caption: 2D structure of 3-(3-Formylphenyl)propanoic acid.
Physicochemical Properties: A Comparative Analysis
| Property | Predicted/Analog Value | Reference/Basis for Estimation |
| Molecular Weight | 178.18 g/mol | [1] |
| CAS Number | 56030-19-4 | [1] |
| Melting Point (°C) | 60-65 | Predicted for 3-(2-Formylphenyl)propanoic acid[2] |
| Boiling Point (°C) | 343.5 ± 17.0 | Predicted for 3-(2-Formylphenyl)propanoic acid[2] |
| Density (g/cm³) | 1.228 ± 0.06 | Predicted for 3-(2-Formylphenyl)propanoic acid[2] |
| pKa | 4.55 ± 0.10 | Predicted for 3-(2-Formylphenyl)propanoic acid[2] |
| Solubility | Soluble in DMSO | Based on data for 3-(3-Hydroxyphenyl)propanoic acid[3] |
Expert Insights: The presence of both a polar carboxylic acid group and a moderately polar aldehyde group suggests that 3-(3-Formylphenyl)propanoic acid will exhibit moderate polarity. Its solubility is expected to be limited in non-polar solvents but should be appreciable in polar organic solvents such as dimethyl sulfoxide (DMSO), and alcohols. The carboxylic acid moiety will allow for solubility in aqueous base through deprotonation to form the corresponding carboxylate salt.
Spectral Characterization: Unveiling the Molecular Fingerprint
While experimental spectra for 3-(3-Formylphenyl)propanoic acid are not widely published, we can predict the key features based on the known spectral properties of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
-
A singlet for the aldehydic proton, typically found in the region of 9-10 ppm.
-
Aromatic protons on the phenyl ring, appearing as a complex multiplet pattern between 7-8 ppm.
-
Two methylene (-CH₂-) groups of the propanoic acid chain, which would likely appear as two distinct triplets around 2.5-3.0 ppm.
-
A broad singlet for the carboxylic acid proton, which can vary widely in chemical shift (typically >10 ppm) and may not always be observed depending on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum would provide valuable information about the carbon framework.[4][5] We would anticipate:
-
A signal for the carbonyl carbon of the aldehyde around 190-200 ppm.
-
A signal for the carbonyl carbon of the carboxylic acid around 170-180 ppm.
-
Multiple signals in the aromatic region (120-150 ppm) corresponding to the six carbons of the phenyl ring.
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Two signals for the methylene carbons of the propanoic acid chain, typically in the range of 30-40 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in 3-(3-Formylphenyl)propanoic acid.[6][7]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[6]
-
C=O Stretch (Aldehyde and Carboxylic Acid): Two distinct carbonyl stretching bands should be visible. The aldehyde C=O stretch typically appears around 1700-1725 cm⁻¹, while the carboxylic acid C=O stretch is usually found at a slightly lower wavenumber, around 1680-1710 cm⁻¹, due to hydrogen bonding.
-
C-H Stretch (Aldehyde): A pair of weak to medium bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H stretch of an aldehyde.
-
Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.
Synthesis and Reactivity: A Chemist's Perspective
Proposed Synthetic Pathways
While a specific, optimized synthesis for 3-(3-Formylphenyl)propanoic acid is not prominently documented, established organic chemistry principles allow for the design of several plausible synthetic routes.
Caption: A potential synthetic route to 3-(3-Formylphenyl)propanoic acid.
One logical approach would involve the Knoevenagel condensation of 3-methylbenzaldehyde with a malonic acid derivative, followed by subsequent chemical modifications to introduce the propanoic acid side chain. An alternative strategy could start from a commercially available brominated precursor, such as 3-bromobenzaldehyde, and utilize a palladium-catalyzed cross-coupling reaction to introduce the three-carbon chain.
Reactivity Profile
The dual functionality of 3-(3-Formylphenyl)propanoic acid provides a rich landscape for chemical transformations.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo a variety of standard transformations, including:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.[8]
-
Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine to yield an amide.[8]
-
Reduction: Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.
-
-
Reactions of the Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can participate in reactions such as:
-
Oxidation: Oxidation to a carboxylic acid using an oxidizing agent like potassium permanganate or Jones reagent.
-
Reduction: Reduction to a primary alcohol using a mild reducing agent such as sodium borohydride.
-
Wittig Reaction: Reaction with a phosphorus ylide to form an alkene.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary or tertiary amine.
-
Caption: Reactivity map of 3-(3-Formylphenyl)propanoic acid.
Applications in Drug Discovery and Medicinal Chemistry
Arylpropanoic acid derivatives are a well-established class of compounds with diverse pharmacological activities. The structural motif of 3-(3-Formylphenyl)propanoic acid makes it a valuable scaffold for the development of novel therapeutic agents. The presence of two reactive handles allows for the facile generation of compound libraries for screening against various biological targets. For instance, derivatives of similar structures have shown promise as anticancer and anti-inflammatory agents.[9] The formyl group can be utilized to synthesize imines, oximes, and other functionalities that can engage in specific interactions with biological macromolecules.
Safety and Handling
Conclusion
3-(3-Formylphenyl)propanoic acid is a versatile chemical entity with considerable potential for applications in organic synthesis and medicinal chemistry. While a complete experimental dataset for its properties is yet to be established in the public literature, this guide provides a comprehensive overview based on sound chemical principles and data from analogous structures. As research in this area progresses, the utility of this compound as a key building block is expected to expand, paving the way for the discovery of novel molecules with valuable applications.
References
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Collas, A., Vande Velde, C. M., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2662. [Link]
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Svirskis, D., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 15(11), 1381. [Link]
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FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(3'-Hydroxyphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]
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Crasto, A. M. (2017, July 24). 3-Phenylpropionic acid. ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]
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NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]
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